Product packaging for 4-Trifluoromethylcoumarin phosphate(Cat. No.:CAS No. 122018-93-3)

4-Trifluoromethylcoumarin phosphate

Cat. No.: B043547
CAS No.: 122018-93-3
M. Wt: 310.12 g/mol
InChI Key: PEKVXGNEVKIFTF-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

4-Trifluoromethylcoumarin phosphate is a fluorogenic substrate designed for the sensitive and continuous assay of phosphatase enzyme activity. This compound is structurally derived from 4-trifluoromethylcoumarin, a core fluorophore known for its desirable photophysical properties, including a large π-π conjugated system that results in strong fluorescence upon enzymatic cleavage. Main Applications & Research Value: Enzyme Activity Assays: The primary application of this compound is as a profluorescent probe for phosphatases. The non-fluorescent phosphate ester is hydrolyzed by phosphatase enzymes to release the highly fluorescent 7-hydroxy-4-trifluoromethylcoumarin, allowing for real-time, quantitative measurement of enzyme kinetics and inhibition . High-Throughput Screening (HTS): The significant Stokes shift and intense fluorescence of the hydrolyzed product make this substrate ideal for miniaturized and high-throughput screening setups to identify novel enzyme inhibitors or activators in drug discovery . Cell-Based Assays: Its membrane-permeable nature allows it to be used in live-cell assays to monitor intracellular phosphatase activity, providing insights into cell signaling pathways and metabolic processes. Mechanism of Action: The mechanism is based on the removal of the phosphate group by the target phosphatase enzyme. This enzymatic hydrolysis converts the non-fluorescent phosphate ester into the strongly fluorescent 7-hydroxy-4-trifluoromethylcoumarin. The resulting increase in fluorescence intensity, typically measured with excitation/emission wavelengths in the near-UV/blue region, is directly proportional to the enzymatic activity . Note: This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7F3O5P+ B043547 4-Trifluoromethylcoumarin phosphate CAS No. 122018-93-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122018-93-3

Molecular Formula

C10H7F3O5P+

Molecular Weight

310.12 g/mol

IUPAC Name

[2-oxo-4-(trifluoromethyl)chromen-7-yl] dihydrogen phosphate

InChI

InChI=1S/C10H6F3O6P/c11-10(12,13)7-4-9(14)18-8-3-5(1-2-6(7)8)19-20(15,16)17/h1-4H,(H2,15,16,17)

InChI Key

PEKVXGNEVKIFTF-UHFFFAOYSA-O

SMILES

C1=CC2=C(C=C1OP(=O)(O)O)OC(=O)C=C2C(F)(F)F

Canonical SMILES

C1=CC2=C(C=C1OP(=O)(O)O)OC(=O)C=C2C(F)(F)F

Synonyms

4-trifluoromethylcoumarin phosphate
HFCP

Origin of Product

United States

Synthetic Methodologies for 4 Trifluoromethylcoumarin Phosphate and Its Precursors

Synthetic Approaches to the 4-Trifluoromethylcoumarin Scaffold

The foundation of 4-trifluoromethylcoumarin phosphate (B84403) lies in the efficient synthesis of the 4-trifluoromethylcoumarin core. Chemists have employed several powerful reactions to achieve this, each with its own set of advantages and applications.

Pechmann Condensation and its Catalytic Variants for Coumarin (B35378) Synthesis

The Pechmann condensation is a cornerstone in coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgarkat-usa.org For the synthesis of 4-trifluoromethylcoumarins, a phenol is typically reacted with ethyl 4,4,4-trifluoroacetoacetate. acs.org The reaction mechanism is believed to proceed through an initial electrophilic aromatic substitution, followed by transesterification and subsequent dehydration to form the coumarin ring. arkat-usa.orgacs.org

A variety of catalysts have been developed to improve the efficiency and mildness of the Pechmann condensation. While traditional catalysts include strong acids like concentrated sulfuric acid and polyphosphoric acid, modern variants utilize catalysts such as boron trifluoride dihydrate, zirconium phosphate, and Amberlyst-15 to achieve high yields. scilit.comnih.govyoutube.comresearchgate.net For instance, the condensation of resorcinol (B1680541) with ethyl acetoacetate (B1235776) can be effectively catalyzed by polyphosphoric acid, yielding 7-hydroxy-4-methylcoumarin in a significantly shorter time compared to sulfuric acid. youtube.com Mechanistic studies, including those using NMR, have provided evidence for the reaction pathway, sometimes isolating key intermediates to elucidate the sequence of steps. acs.org

Catalyst TypeExampleApplicationReference
Protonic AcidSulfuric Acid (H₂SO₄)Traditional synthesis of coumarins nih.gov
Lewis AcidBoron Trifluoride DihydrateActivation of methyl acetoacetate for reaction with phenols nih.gov
Solid AcidZirconium PhosphateEfficient synthesis of coumarin derivatives scilit.com
Solid AcidAmberlyst-15Green synthesis of 7-hydroxy-4-methyl coumarin researchgate.net

Stille Reaction for Introduction of Substituted Coumarins

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or triflate. wikipedia.orglibretexts.orgorganic-chemistry.org This methodology has been effectively applied to the synthesis of substituted coumarins, particularly for introducing aryl or other groups at the C-4 position. researchgate.net The synthesis of 4-arylcoumarins, for example, can be achieved through the Stille reaction of 4-triflate substituted coumarins with organostannanes. researchgate.net

The catalytic cycle of the Stille reaction generally involves three key steps: oxidative addition of the organic halide or triflate to the palladium(0) catalyst, transmetalation with the organotin reagent, and reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst. wikipedia.org This reaction is valued for its tolerance of a wide range of functional groups.

Intramolecular Condensation Routes for Diverse Coumarin Derivatives

Intramolecular condensation reactions provide a powerful strategy for the formation of the coumarin ring system from a single precursor molecule. A common approach is the Knoevenagel condensation, where an active methylene (B1212753) compound reacts with an aldehyde or ketone. youtube.comnih.gov For instance, the reaction of a salicylaldehyde (B1680747) derivative with a compound like ethyl acetoacetate, followed by an intramolecular transesterification, leads to the formation of a coumarin. youtube.com

Another significant intramolecular route is the aldol (B89426) condensation of dicarbonyl compounds, which can be tailored to produce cyclic structures like coumarins. scispace.com These reactions often proceed through the formation of an enolate which then attacks a carbonyl group within the same molecule, leading to cyclization. Various catalysts and reaction conditions can be employed to control the regioselectivity and yield of the desired coumarin derivative. organic-chemistry.orgresearchgate.net

Williamson Etherification Reactions for 7-Alkyloxy-4-trifluoromethylcoumarin Fluorescent Dyes

The Williamson ether synthesis is a fundamental and widely used method for forming ethers from an organohalide and an alkoxide. wikipedia.org This SN2 reaction is particularly relevant for modifying the 4-trifluoromethylcoumarin scaffold to produce fluorescent dyes. youtube.commasterorganicchemistry.combyjus.comlibretexts.org Specifically, a 7-hydroxy-4-trifluoromethylcoumarin can be deprotonated with a base to form a phenoxide, which then acts as a nucleophile, attacking an alkyl halide to yield a 7-alkyloxy-4-trifluoromethylcoumarin. wikipedia.org

This reaction is crucial for tuning the photophysical properties of the coumarin core, as the nature of the alkoxy group at the 7-position significantly influences the fluorescence characteristics of the molecule. The reaction works best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com

Reactant 1Reactant 2Product TypeKey FeatureReference
7-Hydroxy-4-trifluoromethylcoumarinAlkyl Halide7-Alkoxy-4-trifluoromethylcoumarinSN2 reaction wikipedia.org
AlcoholOrganohalideEtherGeneral ether synthesis byjus.com

Phosphorylation Strategies for Coumarin Derivatives

The introduction of a phosphate group onto the coumarin scaffold can significantly alter its biological and physical properties. This is typically achieved through the phosphorylation of a hydroxyl-substituted coumarin.

Direct Phosphorylation of Hydroxycoumarin Analogues

The direct phosphorylation of a hydroxycoumarin, such as 7-hydroxy-4-trifluoromethylcoumarin, is a key step in synthesizing coumarin phosphates. A common reagent for this transformation is phosphoryl chloride (POCl₃). wikipedia.org The reaction involves the attack of the hydroxyl group of the coumarin on the phosphorus atom of POCl₃, often in the presence of a base like pyridine (B92270) to neutralize the liberated hydrogen chloride. chemistrysteps.commasterorganicchemistry.com This converts the hydroxyl group into a phosphate ester. wikipedia.org

Modern methodologies for phosphorylation offer milder and more selective conditions. For example, P(V)-based reagents have been developed for the chemoselective phosphorylation of alcohols, which could be applicable to hydroxycoumarins. researchgate.net Additionally, reviews on the synthesis of phosphorus-containing coumarins highlight various strategies, including the direct C-H phosphorylation of the coumarin ring, although the direct O-phosphorylation of a hydroxyl group remains a primary route for creating phosphate esters. nih.govmdpi.com The synthesis of various hydroxycoumarin derivatives serves as a crucial prerequisite, providing the necessary precursor for the final phosphorylation step. nih.gov

ReagentSubstrateReaction TypeReference
Phosphoryl Chloride (POCl₃)Alcohols/PhenolsPhosphorylation wikipedia.org
P(V)-based Ψ-reagentAlcoholsChemoselective Phosphorylation researchgate.net
Dialkyl H-phosphonatesCoumarinsC-H Phosphorylation nih.gov

Preparation of Coumarin-Based Phosphate Esters as Photoremovable Protecting Groups

Coumarin-based phosphate esters are of significant interest, particularly as "caged" compounds or photoremovable protecting groups. capes.gov.brnih.gov These molecules can release a biologically active phosphate-containing species upon irradiation with light. The synthesis of these esters involves the phosphorylation of a hydroxycoumarin. nih.gov

For 7-hydroxy-4-(trifluoromethyl)coumarin (B41306), the hydroxyl group at the 7-position serves as the attachment point for the phosphate moiety. The general procedure for this O-acylation involves reacting the hydroxycoumarin with a suitable phosphorylating agent in a basic medium or in the presence of specific catalysts. sciepub.com A common method for creating such phosphate esters is the reaction of the corresponding coumarin derivative with a phosphoryl chloride, such as diethyl chlorophosphate, in the presence of a non-nucleophilic base like triethylamine (B128534) or in a solvent like pyridine. The base neutralizes the HCl generated during the reaction, driving the formation of the phosphate ester.

Alternatively, methods have been developed for creating coumarinylmethyl phosphate esters, where the phosphate is linked via a methylene group. capes.gov.brnih.gov However, for direct phosphorylation of the phenol, a reaction with a phosphoryl chloride derivative is a standard approach. The resulting 4-Trifluoromethylcoumarin phosphate is a key example of a coumarin ester derivative with potential applications in photocleavage studies. nih.gov

Spectroscopic Characterization Techniques for Synthetic Verification (e.g., FT-IR, NMR, Mass Spectrometry)

To confirm the successful synthesis of 7-hydroxy-4-(trifluoromethyl)coumarin and its subsequent conversion to this compound, several spectroscopic techniques are employed.

For the Precursor: 7-Hydroxy-4-(trifluoromethyl)coumarin

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides evidence of the key functional groups. For the precursor, characteristic absorption bands are observed. A broad peak around 3419 cm⁻¹ indicates the O-H stretching of the hydroxyl group. The peak at 1703 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the α,β-unsaturated lactone ring in the coumarin structure. Other significant peaks include those for C=C aromatic stretching (around 1600 cm⁻¹) and C-F stretching from the trifluoromethyl group (typically in the 1280-1127 cm⁻¹ region). guidechem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to verify the arrangement of protons on the coumarin ring. For 7-hydroxy-4-(trifluoromethyl)coumarin, the spectrum (in DMSO-d₆) shows a singlet for the phenolic proton at approximately 10.97 ppm. The aromatic protons appear in the range of 6.68-7.53 ppm, confirming the substitution pattern on the benzene (B151609) ring. guidechem.com

For the Final Product: this compound

Upon phosphorylation, the spectra are expected to change in predictable ways:

FT-IR: The broad O-H stretch around 3419 cm⁻¹ from the precursor would disappear. New, characteristic peaks for the phosphate group would appear, typically including a P=O stretching band (around 1300-1250 cm⁻¹) and P-O-C (aryl) stretching bands (around 1050-990 cm⁻¹).

NMR: In the ¹H NMR spectrum, the downfield signal for the phenolic proton (at ~10.97 ppm) would vanish. The signals for the aromatic protons on the coumarin ring would likely experience a shift due to the electronic effect of the newly attached phosphate ester group. Furthermore, ³¹P NMR spectroscopy would be a definitive tool, showing a characteristic signal for the phosphorus atom in its specific chemical environment. Coupling between the phosphorus nucleus and nearby protons (³J(P,H)) or carbons (²J(P,C) and ³J(P,C)) could also be observed in ¹H and ¹³C NMR spectra, providing further structural confirmation.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight of the final product. The measured mass would correspond to the addition of the phosphate group (e.g., PO₃H₂ or a protected phosphate group depending on the synthesis) to the mass of the 7-hydroxy-4-(trifluoromethyl)coumarin precursor, thereby verifying the successful phosphorylation.

Table 2: Key Spectroscopic Data for Precursor and Expected Data for Product

CompoundTechniqueCharacteristic Signal/PeakSource/Rationale
7-Hydroxy-4-(trifluoromethyl)coumarin FT-IR (KBr, cm⁻¹) ~3419 (O-H stretch, broad)~1703 (C=O stretch)~1280, ~1127 (C-F stretch) guidechem.com
¹H NMR (DMSO-d₆, ppm) ~10.97 (s, 1H, -OH)~7.53 (s, 1H)~6.7-6.9 (m, 3H) guidechem.com
This compound FT-IR Absence of broad O-H stretchAppearance of P=O (~1300-1250 cm⁻¹)Appearance of P-O-C (~1050-990 cm⁻¹)Expected change upon phosphorylation
¹H NMR Absence of phenolic -OH proton signal (~10.97 ppm)Expected change upon phosphorylation
³¹P NMR Characteristic signal for phosphate esterDefinitive test for phosphorylation
Mass Spec [M+H]⁺ corresponding to C₁₀H₅F₃O₂ + Phosphate GroupVerification of molecular formula

Spectroscopic and Photophysical Properties of 4 Trifluoromethylcoumarin Phosphate Derived Fluorophores

Influence of the Trifluoromethyl Group on Fluorescence Intensity and Electron-Withdrawing Effects

The trifluoromethyl (-CF3) group is recognized as one of the most potent electron-withdrawing groups in organic chemistry. nih.gov Its strong inductive electron-withdrawing nature significantly influences the electronic properties of the coumarin (B35378) scaffold. nih.govnih.gov This effect can enhance the electrophilic character at various sites within the molecule. nih.gov

In the context of fluorophores, the introduction of electron-withdrawing groups, such as the trifluoromethyl group at the 3- or 4-position, combined with electron-donating groups at the 7-position, is a known strategy to enhance the fluorescence intensity of coumarins. rsc.org This substitution pattern facilitates an intramolecular charge transfer (ICT) process, which is fundamental to the strong fluorescence of many coumarin dyes. rsc.orgnih.gov The -CF3 group, acting as a powerful acceptor through its non-conjugated inductive effect, can lead to significant charge delocalization, thereby modulating the photophysical properties of the molecule. nih.govrsc.org This strategic placement can also influence the molecule's reactivity and photostability. acadpubl.eunih.gov For instance, the trifluoromethyl group has been effectively used as a non-conjugated acceptor in the design of emitters for thermally activated delayed fluorescence (TADF). nih.govrsc.org

Fluorescence Quantum Yield and Molar Absorptivity of Coumarin Fluorophores

The fluorescence quantum yield (Φf), which describes the efficiency of the fluorescence process, and the molar absorptivity (ε), which measures how strongly a chemical species absorbs light at a given wavelength, are critical parameters for a fluorophore. nih.gov Coumarin derivatives are known for their generally high fluorescence quantum yields and photostability. acadpubl.eursc.org

The substitution pattern on the coumarin ring heavily influences these properties. For example, 7-amino-4-trifluoromethylcoumarin (AFC) exhibits a quantum yield of 0.53 and a molar extinction coefficient of 17,000 cm⁻¹M⁻¹. aatbio.com In another study, a series of coumarin fused dihydropyridine (B1217469) derivatives were synthesized, with compound 4e , featuring a p-methyl substituted phenyl ring, showing a maximum fluorescence quantum yield of 0.83. rsc.orgrsc.org The photophysical properties are also solvent-dependent; the quantum yield of one coumarin derivative was found to be high in methanol (B129727) and increased with the initial addition of water. nih.gov In contrast, some coumarin derivatives, while fluorescent, are characterized as having moderately bright fluorescence due to relatively low extinction coefficients compared to other dye classes like fluoresceins or rhodamines. aatbio.com

Below is a table summarizing the photophysical properties of selected coumarin derivatives.

CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Quantum Yield (Φf)Solvent/ConditionsRef
7-Amino-4-trifluoromethylcoumarin (AFC)37648017,0000.53- aatbio.com
7-Methoxy-4-(trifluoromethyl)coumarin333416--Methanol sigmaaldrich.com
Coumarin Fused Dihydropyridine 4e ~360~440-0.83DMSO rsc.orgrsc.org
(7-diethylaminocoumarin-4-yl)methyl phosphate (B84403) (DEACM-P)385~500-0.092pH 8.6 acs.org
(7-diethylaminocoumarin-4-yl)methyl phosphate (DEACM-P)385~500-0.072pH 5.2 acs.org
6-chloro-8-fluoro-4-methylumbelliferone (CF-MU)-~450-HighpH 4.5 - 8 benthamopenarchives.com

Data presented is based on available information from the cited sources. Dashes (-) indicate data not specified in the sources.

Large Stokes Shifts in 4-Trifluoromethyl-Substituted Coumarins

A large Stokes shift, the difference between the maximum wavelengths of absorption and emission, is a highly desirable characteristic for fluorescent probes as it minimizes self-absorption and improves signal-to-noise ratios in imaging applications. nih.gov The introduction of a trifluoromethyl group at the 4-position of the coumarin ring is a key strategy for designing dyes with large Stokes shifts. nih.gov

New 7-dialkylamino-4-trifluoromethylcoumarins have been specifically designed to exhibit this property. nih.gov These compounds, along with their good fluorescence quantum yields and adequate photostability, are particularly valuable for advanced microscopy techniques. nih.gov For example, a phosphorylated coumarin bearing a 4-trifluoromethyl substitution was used in super-resolution light microscopy with stimulated emission depletion (STED), demonstrating the practical advantage of its large Stokes shift. nih.gov The combination of a large Stokes shift and high quantum yield makes these fluorophores effective for avoiding spectral crosstalk in multicolor imaging experiments. acadpubl.eunih.gov

Photostability Investigations of Fluorescent Coumarin Derivatives

Photostability, the ability of a fluorophore to resist photochemical degradation upon exposure to excitation light, is crucial for applications requiring long-term or high-intensity imaging. acadpubl.eu Coumarin derivatives are generally recognized for their excellent light stability. acadpubl.eu

The photostability of these dyes can be influenced by their specific chemical structure. For instance, 7-dialkylamino-4-trifluoromethylcoumarins have been noted for their adequate photostability, which, combined with their other favorable photophysical properties, makes them suitable for demanding applications like super-resolution microscopy. nih.gov The introduction of a 6-bromo substituent on the coumarin ring has been shown to increase photochemical reactivity, leading to faster photolysis compared to non-brominated analogs. nih.gov This demonstrates that specific substitutions can be used to tune the photostability and photoreactivity of the coumarin core for different purposes, such as in "caged" compounds designed for light-induced release of molecules. nih.gov

pH-Dependent Photochemistry and Fluorescence Modulation of Coumarin-Caged Phosphates

The fluorescence and photochemical behavior of coumarin derivatives can be highly sensitive to the pH of their environment. nih.govnih.gov This property is particularly relevant for coumarin-caged phosphates, where a phosphate group is attached to the coumarin, often via a photolabile linker. acs.orgnih.gov These molecules can act as fluorogenic substrates or photosensitive protecting groups whose properties are modulated by pH. benthamopenarchives.com

In a study of (7-diethylaminocoumarin-4-yl)methyl phosphate (DEACM-P), it was found that pH significantly alters both the fluorescence and photocleavage quantum yields. acs.orgnih.gov Specifically, the deprotonation of the phosphate group (from DEACM-HPO₄⁻ to DEACM-PO₄²⁻) as pH increases leads to a decrease in the photochemical quantum yield (from 0.0045 to 0.0003) and a complementary increase in the fluorescence quantum yield (from 0.072 to 0.092). acs.org This indicates that the protonation state of the phosphate group directly affects the deactivation pathways of the excited state. acs.org

This pH sensitivity is a key feature in the design of fluorescent probes. For example, some coumarin derivatives exhibit a dramatic color change in their fluorescence, shifting from blue in acidic conditions to yellow-green in alkaline conditions, with emission maxima shifting over a range of nearly 100 nm. rsc.orgrsc.org Similarly, the product of an enzymatic reaction involving a coumarin phosphate, 6-chloro-8-fluoro-4-methylumbelliferone (CF-MU), shows strong fluorescence that is notably pH-independent in the physiological range of 4.5 to 8, making it a robust reporter in various biological assays. benthamopenarchives.com The fluorescence of other coumarin derivatives can be suppressed or enhanced by changes in pH, which can be attributed to the protonation or deprotonation of different sites on the molecule, such as a lactone oxygen or an amino group, thereby altering the extent of electronic conjugation. mdpi.com

Computational and Structural Biology Studies

Molecular Modeling and Docking Simulations of Enzyme-Substrate Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a target protein. In the context of 4-trifluoromethylcoumarin derivatives, these studies have been instrumental in understanding their interactions with various enzymes, particularly cytochrome P450s (CYPs), which are crucial for the metabolism of many compounds.

For instance, docking analyses of coumarin (B35378) derivatives with CYP2A13, a key enzyme in the respiratory tract, have revealed important structural determinants for binding. Studies on compounds structurally related to 4-trifluoromethylcoumarin, such as 3-(4-trifluoromethylphenyl)-coumarin, have shown that substituents on the coumarin scaffold significantly influence binding affinity. The presence of a trifluoromethylphenyl group at the 3-position, for example, has been found to increase the binding affinity for the active site of CYP2A13. tandfonline.com

These simulations often highlight specific amino acid residues within the enzyme's active site that form key interactions with the coumarin derivative. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the enzyme-substrate complex. The orientation of the coumarin derivative within the active site is also a critical factor determining whether the compound will act as a substrate or an inhibitor.

A molecular docking study of various coumarin derivatives with human monoamine oxidase (HMAO) enzyme showed binding energies ranging from -6.15 to -7.04 Kcal/mol, indicating stable interactions. researchgate.net While this study did not include 4-trifluoromethylcoumarin phosphate (B84403) specifically, it provides a framework for understanding how coumarin-based structures can effectively bind to enzyme active sites.

Table 1: Molecular Docking Results of Selected Coumarin Derivatives with Target Enzymes

Coumarin Derivative Target Enzyme Key Interacting Residues (Predicted) Predicted Binding Affinity (kcal/mol) Reference
3-(4-trifluoromethylphenyl)-coumarin CYP2A13 Not specified Increased affinity noted tandfonline.com
4-substituted coumarins Human Monoamine Oxidase Not specified -6.15 to -7.04 researchgate.net
Esculetin Xanthine (B1682287) Oxidase Arg880, Thr1010, E802 High affinity noted nih.gov

This table is generated based on data from studies on coumarin derivatives and may not represent direct results for 4-trifluoromethylcoumarin phosphate.

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT, HF, NBO analysis)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, coupled with Natural Bond Orbital (NBO) analysis, provide deep insights into the electronic structure, stability, and reactivity of molecules like this compound. These methods can elucidate charge distribution, orbital interactions, and the nature of chemical bonds within the molecule.

DFT studies on coumarin derivatives have been used to calculate optimized geometries, vibrational frequencies, and electronic properties. e-journals.inresearchgate.netmdpi.comnih.gov For a molecule like 7-(Dimethylamino)-4-(Trifluoromethyl)Coumarin (C152), which is structurally similar to the core of this compound, DFT calculations at the B3LYP/6-311G++(d,p) level have been employed to investigate its electronic absorption and emission spectra. tandfonline.com

NBO analysis is particularly useful for understanding intramolecular charge transfer and delocalization effects. In coumarin derivatives, NBO analysis has shown strong delocalization within the aromatic ring system, which is a key feature of their electronic structure. e-journals.in The analysis of donor-acceptor interactions within the NBO framework can reveal the stabilization energy associated with electron delocalization from donor (bonding) to acceptor (antibonding) orbitals. For instance, in various coumarin derivatives, the electron density in the C-C bonds of the benzene (B151609) ring is approximately 1.9e, indicating strong σ-bond character and their role as electron donors in intramolecular interactions. e-journals.in

These computational approaches can also predict the reactivity of different sites within the molecule. For example, the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can identify the regions most susceptible to nucleophilic and electrophilic attack, respectively. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Table 2: Key Parameters from Quantum Chemical Calculations of Coumarin Derivatives

Calculation Method Molecule Studied Key Findings Reference
DFT (B3LYP/6-311G**) Coumarin derivatives NBO analysis showed strong delocalization in the coumarin ring. e-journals.in
DFT (B3LYP/6-311G++(d,p)) 7-(Dimethylamino)-4-(Trifluoromethyl)Coumarin Investigated electronic absorption and emission spectra. tandfonline.com
DFT (B3LYP/6-311++G(d,p)) Coumarin derivatives Calculated global reactivity descriptors and NLO properties. researchgate.net
DFT 3-(bromoacetyl)coumarin Lowering of HOMO-LUMO energy gap explains charge transfer interactions. nih.gov

This table is based on data from studies on various coumarin derivatives and provides an insight into the expected electronic properties of this compound.

Structure-Activity Relationship (SAR) Analysis for Coumarin Derivatives as Enzyme Substrates and Inhibitors

Structure-Activity Relationship (SAR) analysis is a critical component in medicinal chemistry and toxicology for understanding how the chemical structure of a compound influences its biological activity. For coumarin derivatives, SAR studies have been conducted to elucidate the structural features that govern their roles as enzyme substrates and inhibitors. nih.govnih.gov

The position and nature of substituents on the coumarin ring system are paramount in determining the interaction with enzymes. For instance, in the case of 7-alkoxycoumarins, the length of the alkoxy chain has been shown to influence their lipophilicity, which in turn can affect their interaction with membrane-bound enzymes like those in the liver microsomal monooxygenase system. nih.gov However, a direct correlation between lipophilicity and the Michaelis-Menten constant (Km) was not established, suggesting that other factors like the specific geometry of the enzyme's active site are also critical. nih.gov

The introduction of a trifluoromethyl group at the 4-position, as in this compound, is a key structural modification. The trifluoromethyl group is a strong electron-withdrawing group and can significantly alter the electronic properties of the coumarin ring, potentially influencing its interaction with enzyme active sites. It can also enhance the metabolic stability of the compound.

SAR studies on coumarin derivatives as inhibitors of enzymes like xanthine oxidase have shown that the number and position of hydroxyl groups are crucial for inhibitory activity. nih.gov For example, esculetin, with two hydroxyl groups, demonstrated the highest affinity for the binding site of xanthine oxidase among the tested compounds. nih.gov This suggests that for this compound, the phosphate group, in addition to the trifluoromethyl group, will be a major determinant of its biological activity.

Analysis of Ligand Binding Affinity and Specificity with Enzymes

The binding affinity and specificity of a ligand for an enzyme are fundamental parameters that dictate its biological effect. For this compound, its affinity and specificity for various enzymes would determine its metabolic fate and its potential to act as a substrate or inhibitor.

The specificity of coumarin derivatives for different enzyme isoforms, such as the various cytochrome P450s, is a subject of intense research. nih.gov For example, some coumarin derivatives are selective substrates for specific CYP isoforms. This selectivity is governed by the subtle differences in the size, shape, and amino acid composition of the active sites of these enzymes. Molecular modeling studies can help to rationalize this observed specificity by identifying the key interactions that favor binding to one enzyme over another.

The development of profluorescent substrates based on the coumarin scaffold, such as 7-ethoxy-4-trifluoromethylcoumarin (EFC), has been a significant advancement in studying enzyme activity. nih.gov The enzymatic cleavage of the ether or phosphate bond in these substrates leads to the formation of a highly fluorescent product, allowing for sensitive and continuous monitoring of enzyme activity. The specificity of these substrates is a key aspect of their utility.

Advanced Research Applications of 4 Trifluoromethylcoumarin Phosphate and Analogues

Design and Application of Novel Fluorescent Probes for Biological Systems

The unique photophysical properties of coumarin (B35378) derivatives, such as large Stokes shifts, high quantum yields, and good photostability, make them excellent candidates for the development of fluorescent probes. frontiersin.org These probes are instrumental in studying complex biological processes by allowing for the sensitive and selective detection of various analytes within living systems. frontiersin.orgnih.gov

Probes for Detection of Specific Ions (e.g., Inorganic Phosphate)

The detection of inorganic phosphate (B84403) (Pi) is crucial for understanding numerous enzymatic reactions and cellular signaling pathways. nih.govnih.gov A highly sensitive fluorescent probe for Pi has been developed using a mutant of E. coli phosphate-binding protein (PBP) labeled with a coumarin fluorophore, N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide (MDCC). nih.gov

Upon binding to inorganic phosphate, the MDCC-labeled PBP undergoes a significant conformational change. sigmaaldrich.com This change in the protein's structure leads to a substantial increase in the fluorescence intensity of the coumarin dye. nih.gov Specifically, the emission maximum shifts, and the fluorescence quantum yield is enhanced, resulting in a detectable signal that is proportional to the concentration of inorganic phosphate. nih.gov This probe exhibits high sensitivity, with the ability to detect Pi concentrations in the nanomolar to micromolar range, and demonstrates excellent selectivity, showing minimal response to other phosphate esters like ATP. nih.gov

Probe Analyte Key Features Detection Limit Reference
MDCC-PBP Inorganic Phosphate (Pi) High sensitivity and selectivity, real-time measurement ~0.1 µM nih.gov
Coumarin-derivative functionalized nanoporous silica Fe³⁺ and Hg²⁺ "On-off" fluorescent sensor, reversible quenching - nih.gov
Coumarin-based thiosemicarbazones Fluoride (B91410) Ion Selective for fluoride ions - researchgate.net
Coumarin-derived probe NY Cu²⁺ Ratiometric fluorescence response, mitochondrial targeting 1.3 x 10⁻⁸ M nih.gov

Ratiometric Fluorescent Probe Development for Phosphatase Activity

Ratiometric fluorescent probes offer a significant advantage for quantitative measurements in biological systems by minimizing the influence of environmental factors and probe concentration. rsc.orgfrontiersin.org Probes based on coumarin derivatives have been designed for the ratiometric detection of alkaline phosphatase (ALP) activity, an important biomarker for various diseases. rsc.orgrsc.orgnih.gov

One such probe design incorporates a phosphate group on a coumarin derivative. rsc.orgnih.gov In the presence of ALP, the enzyme catalyzes the cleavage of the phosphate group. rsc.orgnih.gov This enzymatic reaction alters the intramolecular charge transfer (ICT) characteristics of the coumarin fluorophore, leading to a significant shift in the fluorescence emission spectrum. rsc.org For instance, a probe might exhibit a shift from a shorter wavelength emission to a longer wavelength emission upon ALP-mediated hydrolysis. rsc.org The ratio of the fluorescence intensities at these two wavelengths provides a quantitative measure of ALP activity. rsc.orgnih.gov These probes have demonstrated high selectivity for ALP over other biologically relevant species and have been successfully used for imaging endogenous ALP activity in living cells. rsc.orgnih.gov

Probe Type Analyte Principle Key Findings Reference
Coumarin with phosphate group Alkaline Phosphatase (ALP) Enzyme-catalyzed cleavage of the phosphate group alters the intramolecular charge transfer (ICT), causing a ratiometric shift in fluorescence. Linear response to ALP concentration, enabling quantitative detection in living cells. rsc.org
Fluorescein-coumarin based probe (FCP) Alkaline Phosphatase (ALP) ALP-triggered cleavage of a phosphate group leads to a ratiometric change at 465 nm and 530 nm. High selectivity and sensitivity with a detection limit of 0.006 mU/mL; successfully used in human serum and for imaging in hepatocytes. nih.gov
Coumarin-based probe with amine-N-oxide Alkaline Phosphatase (ALP) Cleavage of the phosphate group by ALP alters the probe's photophysical properties for ratiometric detection. Excellent water solubility and biocompatibility, with a detection limit of 0.38 U L⁻¹; used to monitor ALP variations in zebrafish. rsc.org

Activity-Based Sensing Probes for Reactive Oxygen Species

Reactive oxygen species (ROS) are key signaling molecules involved in a multitude of physiological and pathological processes. frontiersin.orgnih.gov Coumarin-based fluorescent probes have been developed for the sensitive and selective detection of various ROS, including hydroxyl radicals (•OH), peroxynitrite (ONOO⁻), and hydrogen peroxide (H₂O₂). frontiersin.orgnih.govnih.gov

For instance, a novel coumarin-based probe has been synthesized for the specific detection of hydroxyl radicals. nih.gov This probe exhibits a linear fluorescence response and high selectivity for •OH over other ROS and metal ions. nih.gov Similarly, ratiometric coumarin probes containing a boronate ester have been designed to detect peroxynitrite. frontiersin.org The reaction with ONOO⁻ cleaves the boronate ester, modulating the fluorescence properties of the coumarin scaffold and enabling ratiometric detection. frontiersin.org Furthermore, azacoumarin-based probes have been developed for the "turn-on" fluorescent detection of hydrogen peroxide with high sensitivity and selectivity. nih.gov These activity-based probes are valuable tools for investigating the roles of specific ROS in cellular events and disease progression. frontiersin.orgnih.gov

Probe Target ROS Detection Mechanism Key Features Reference
Coumarin-based probe Hydroxyl radical (•OH) Not specified Good linear range and selectivity for •OH. nih.gov
Ratiometric coumarin probes with boronate ester Peroxynitrite (ONOO⁻) Cleavage of the boronate ester by ONOO⁻. Sensitive and selective detection. frontiersin.org
Azacoumarin-based probe (PYCB) Hydrogen peroxide (H₂O₂) "Turn-on" fluorescence response at 460 nm. High sensitivity (0.385 μM detection limit) and selectivity. nih.gov

Photoremovable Protecting Group (PPG) Applications in Chemical Biology

Photoremovable protecting groups (PPGs), or "caged" compounds, are invaluable tools in chemical biology, enabling the spatiotemporal control of bioactive molecules with light. nih.govnih.gov Coumarin derivatives have emerged as effective PPGs due to their favorable photochemical properties, including high molar absorptivity in the UV-A and visible regions. nih.gov

Photocleavage Mechanisms and Kinetics for Controlled Release

The photocleavage of coumarin-based PPGs typically proceeds through a heterolytic bond cleavage in the excited singlet state. nih.govnih.gov Upon photoexcitation, the bond between the coumarin cage and the protected molecule (payload) breaks, forming a contact ion pair. nih.govacs.org This intermediate can then react with a nucleophile, such as water, to release the payload and a coumarin alcohol photoproduct. nih.govresearchgate.net

Coumarin Derivative Key Mechanistic Feature Release Kinetics Quantum Yield (Φ) Reference
(Coumarin-4-yl)methyl esters Heterolytic ester cleavage in the singlet excited state, forming a contact ion pair. Very rapid, can be less than 30 ps. Varies depending on substituents and leaving group. nih.gov
(7-Methoxycoumarin-4-yl)methyl (MCM) esters Photo-Sₙ1 mechanism (solvent-assisted photoheterolysis). Dependent on leaving group ability and solvent polarity. - acs.org
Coumarin-caged thymidine Photolysis leads to the release of the free molecule. Fast, dependent on wavelength. Can be improved with an extended, self-immolative spacer. nih.gov

Spatiotemporal Control of Biomolecular Activity with Caged Compounds

The ability to release bioactive molecules at specific times and locations using light provides unparalleled precision in biological studies. nih.govnih.gov Coumarin-caged compounds have been widely used to control the activity of a variety of biomolecules, including neurotransmitters, nucleotides, and peptides. nih.govnih.gov

By focusing a light source on a specific area of a biological sample, a caged compound can be selectively uncaged, releasing the active molecule only in that region. This spatial control allows researchers to probe cellular functions with high resolution. For example, the localized photorelease of a caged neurotransmitter can be used to map neuronal circuits. nih.gov Temporal control is achieved by controlling the timing and duration of the light exposure. nih.gov This allows for the investigation of dynamic processes, such as signaling cascades, with precise timing. The development of coumarin derivatives that can be cleaved by two-photon excitation using near-infrared light has further enhanced the spatial resolution of uncaging, allowing for activation in deep tissues with reduced light scattering and phototoxicity. nih.gov


Microscopy Applications of Phosphorylated Coumarins (e.g., Super-Resolution Fluorescence Microscopy)

The unique photophysical properties of phosphorylated coumarins, including 4-trifluoromethylcoumarin phosphate and its analogs, have positioned them as powerful tools in advanced fluorescence microscopy. Their utility stems from a combination of high fluorescence quantum yields, significant photostability, and particularly large Stokes shifts—the difference between the maximum wavelengths of absorption and emission. nih.govnih.govabberior.rocks These characteristics are especially advantageous in overcoming the limitations of conventional fluorescence microscopy, enabling clearer, higher-resolution imaging.

Fluorescence-based assays are highly sensitive and specific, allowing for the measurement of low enzyme activities in small tissue samples. nih.gov In these assays, a non-fluorescent or weakly fluorescent substrate is converted into a highly fluorescent product, or vice versa. nih.gov The introduction of a phosphate group to the coumarin structure, for instance, can render the molecule non-fluorescent. However, upon enzymatic cleavage of the phosphate group by phosphatases, the highly fluorescent coumarin is released. This "turn-on" fluorescence mechanism forms the basis for many enzyme activity assays. caymanchem.com

A significant application of these compounds is in the field of super-resolution fluorescence microscopy, a collection of techniques that bypass the diffraction limit of light to visualize cellular structures with nanoscale resolution. Phosphorylated coumarins have proven to be particularly well-suited for Stimulated Emission Depletion (STED) microscopy. nih.govnih.govabberior.rocks In STED microscopy, a focused excitation laser is overlaid with a donut-shaped depletion laser. The depletion laser de-excites fluorescent molecules at the periphery of the excitation spot, effectively narrowing the area from which fluorescence is detected and thus improving resolution.

The large Stokes shifts of phosphorylated coumarins are critical for STED, as they allow for efficient depletion without simultaneously exciting the fluorophore. This minimizes background signal and enhances image contrast. nih.govnih.govabberior.rocks Researchers have successfully used these dyes to achieve optical resolutions between 40 and 70 nanometers, a significant improvement over the roughly 200-nanometer limit of conventional fluorescence microscopy. nih.govnih.govabberior.rocksresearchgate.net

Furthermore, the photostability of these coumarin derivatives allows for prolonged imaging sessions required for constructing detailed super-resolution images. nih.govabberior.rocks Their bright emission ensures a high signal-to-noise ratio, which is crucial for resolving fine subcellular details. The ability to tune the spectral properties of these dyes by modifying their chemical structure has also opened the door for multi-color super-resolution imaging. nih.govabberior.rocks By using several excitation sources with a single depletion laser, researchers can simultaneously visualize multiple targets within a cell, each labeled with a different phosphorylated coumarin analog. nih.govabberior.rocks

For instance, a phosphorylated 7-dialkylamino-4-trifluoromethylcoumarin derivative fused to a dihydroquinoline fragment has been successfully employed in two-color STED microscopy, demonstrating an optical resolution better than 70 nm. nih.govabberior.rocksresearchgate.net The introduction of the phosphate group not only modulates the fluorescence but also improves the water solubility of the dyes, which is essential for their use in biological imaging. nih.govabberior.rocks

The table below summarizes key research findings on the application of phosphorylated coumarins in super-resolution microscopy.

Coumarin Derivative Type Microscopy Technique Achieved Optical Resolution Key Advantages
3-heteroaryl coumarins with a primary phosphate groupStimulated Emission Depletion (STED)40-60 nm nih.govHigh fluorescence quantum yield, large Stokes shift, high photostability, low background signal. nih.gov
Phosphorylated 7-dialkylamino-4-trifluoromethylcoumarin analogStimulated Emission Depletion (STED)< 70 nm nih.govabberior.rocksresearchgate.netLarge Stokes shift, good fluorescence quantum yield, adequate photostability, enables two-color imaging. nih.govabberior.rocks

Future Directions and Emerging Research Avenues for 4 Trifluoromethylcoumarin Phosphate

Development of More Selective and Sensitive Fluorescent Probes

The core challenge in probe development is achieving high selectivity for a specific target analyte within the complex cellular milieu. nih.gov While 4-trifluoromethylcoumarin phosphate (B84403) is a valuable substrate for phosphatases, future research is focused on creating derivatives with enhanced specificity and sensitivity.

Strategies for Enhancing Selectivity and Sensitivity:

Structural Modification: Minor structural changes to the coumarin (B35378) core can significantly impact the probe's applicability and spectral properties. nih.gov Introducing different substituents at various positions on the coumarin ring can modulate its interaction with the target enzyme's active site. For instance, research on other coumarin derivatives has shown that substitutions at the 3, 6, and 7 positions can create selective substrates for different cytochrome P450 (CYP) enzymes. nih.gov This principle can be applied to the 4-trifluoromethylcoumarin scaffold to develop probes that are selective for specific phosphatase isoforms.

Target-Oriented Design: A rational design approach, which takes advantage of known molecular recognition mechanisms, is crucial. nih.gov However, when such knowledge is limited, combinatorial chemistry and high-throughput screening can be employed to discover new probes. The goal is to design molecules where the fluorophore is maximally fluorescent in the desired biological environment, such as the slightly acidic conditions where many phosphatases are most active. nih.gov

Improving Photophysical Properties: Key properties for an efficient probe include high quantum yield and large extinction coefficients. nih.gov The trifluoromethyl group at the 4-position already enhances the photostability and fluorescence of the coumarin core. Future work will involve synthesizing new derivatives that further optimize these photophysical characteristics, leading to brighter signals and lower limits of detection. A recently developed coumarin-derived probe for HOCl, for example, achieved a very low limit of detection (0.02 μM) and a rapid response time. nih.gov

Table 1: Research Strategies for Probe Development
StrategyObjectiveExample/RationaleReference
Structural ModificationEnhance selectivity for specific enzyme isoforms.Adding substituents to the coumarin ring to alter binding affinity and specificity. nih.gov
Target-Oriented DesignDevelop probes for new analytes or improve existing ones.Using known binding motifs to create probes for targets in complex biological environments. nih.gov
Photophysical OptimizationIncrease signal brightness and sensitivity.Synthesizing derivatives with higher quantum yields and extinction coefficients. nih.govnih.gov

Integration with Advanced Imaging and Sensing Technologies

The full potential of probes like 4-trifluoromethylcoumarin phosphate is realized when they are combined with advanced imaging technologies. These technologies provide the means to visualize and quantify enzymatic activity in real-time and with high spatial resolution within living cells and tissues.

High-Resolution Microscopy: Techniques like confocal and two-photon microscopy allow for the three-dimensional imaging of probe signals within cells, rejecting out-of-focus light to increase resolution. researchgate.net Two-photon microscopy is particularly advantageous for imaging deeper into tissues with reduced phototoxicity. researchgate.net The integration of coumarin-based probes with these methods enables precise localization of enzyme activity to specific organelles or subcellular compartments. rsc.org

Super-Resolution Microscopy: Emerging super-resolution techniques, such as photoactivated localization microscopy (PALM) and stochastic optical reconstruction microscopy (STORM), can overcome the diffraction limit of light, allowing for visualization at the nanoscale. researchgate.netmdpi.com Developing photo-switchable or photo-activatable versions of 4-trifluoromethylcoumarin derivatives would enable their use in these cutting-edge imaging modalities.

Multimodality Imaging: Combining fluorescence imaging with other modalities like magnetic resonance imaging (MRI) or positron emission tomography (PET) can provide complementary information. nih.gov For example, a probe could be designed with both a fluorescent reporter (the coumarin) and a tag for MRI or PET, allowing for both cellular-level detail and whole-organism imaging. This approach merges anatomical, metabolic, and functional information for a more comprehensive assessment. mdpi.com

Exploration of New Enzymatic Targets and Biological Pathways

While phosphatases are the primary target for this compound, the versatile coumarin scaffold can be adapted to probe a wide array of other enzymes and biological pathways.

Expanding the Enzyme Target List: Research has demonstrated that modifying the coumarin core allows for the targeting of various enzyme families.

Cytochrome P450 (CYP) Enzymes: Different coumarin derivatives have been developed as selective profluorescent substrates for various CYP isoforms, which are crucial in drug metabolism. nih.govresearchgate.net For example, 6-methoxy-3-(4-trifluoromethylphenyl) coumarin is a selective catalyst for CYP1A2. nih.gov

Carbonic Anhydrases (CAs): By attaching specific functionalities, coumarin derivatives have been designed as potent and selective inhibitors of carbonic anhydrases, with some showing promise as anticancer agents. nih.gov

Phosphodiesterases (PDEs): Coumarin-chalcone hybrids have been synthesized and evaluated as inhibitors for phosphodiesterase type II (PDE2), which is involved in signaling pathways. researchgate.net

Investigating Biological Pathways: Beyond single enzymes, these probes can be used to study complex biological processes. The cleavage of the phosphate group is a key event in many signaling cascades. By developing a portfolio of probes with varying selectivity, researchers can dissect the roles of different phosphatases in pathways related to cell growth, metabolism, and disease. For instance, probes can be used to explore pathways like amino sugar and nucleotide sugar metabolism or phenylpropanoid biosynthesis. mdpi.com The overexpression of certain enzymes, such as ectophosphatases on cancer cells, presents a strategic target for probes that can be enzymatically transformed to adhere to and identify these cells. nih.gov

Table 2: Examples of Coumarin Derivatives and Their Enzymatic Targets
Coumarin Derivative ClassEnzymatic TargetApplicationReference
Coumarin PhosphatesPhosphatasesDetecting phosphatase activity in various biological systems. nih.gov
Substituted 3-PhenylcoumarinsCytochrome P450 (CYP) IsoformsMeasuring activity of drug-metabolizing enzymes. nih.govresearchgate.net
Carbohydrate-Based CoumarinsCarbonic Anhydrase (CA) IXSelective inhibition of a tumor-associated enzyme. nih.gov
Coumarin-Chalcone HybridsPhosphodiesterase (PDE2)Inhibition of enzymes involved in cell signaling. researchgate.net

Computational Design and Optimization of Coumarin-Based Phosphate Derivatives for Tailored Applications

Computational chemistry and molecular modeling are indispensable tools for accelerating the development of new probes. These methods allow for the in silico design and evaluation of candidate molecules before undertaking complex and costly synthesis.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target enzyme. rsc.org It is widely used to understand the interactions between a coumarin derivative and the amino acid residues in the enzyme's active site. This information is crucial for designing modifications that enhance binding affinity and selectivity.

Density Functional Theory (DFT): DFT calculations are used to assess the electronic properties of the designed probes. researchgate.net This can help in predicting their photophysical characteristics, such as absorption and emission wavelengths, and their stability.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical relationship between the chemical structure of coumarin derivatives and their biological activity. This allows for the prediction of the activity of novel, unsynthesized compounds.

Pharmacokinetic Predictions: Computational tools can also predict the absorption, distribution, metabolism, and excretion (ADME) properties of new probe candidates. rsc.org This helps in designing molecules with better cell permeability and stability in biological environments.

By leveraging these computational approaches, researchers can rationally design the next generation of this compound derivatives, tailoring them for specific applications with optimized sensitivity, selectivity, and imaging capabilities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Trifluoromethylcoumarin phosphate, and how can reaction yields be optimized?

  • Methodology : The synthesis typically involves phosphorylation of the coumarin precursor. Key steps include protecting group strategies for the hydroxyl moiety and controlled phosphorylation using reagents like POCl₃. Optimize yields by monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of the phosphorylating agent, and using inert atmospheres to minimize hydrolysis. Purification via recrystallization (using polar aprotic solvents) or reverse-phase HPLC ensures high purity. Note that the trifluoromethyl group may sterically hinder phosphorylation, necessitating elevated temperatures (40–60°C) for activation .

Q. How can this compound be detected and quantified in solution?

  • Methodology : Leverage its coumarin-derived fluorophore for quantification via fluorescence spectroscopy (excitation ~330 nm, emission ~450 nm). For non-fluorescent assays, UV-Vis spectroscopy (λmax ~280–320 nm) is suitable. Prepare a calibration curve using serial dilutions of a certified standard. Calculate concentrations from regression lines (R² > 0.99) and report 95% confidence intervals to account for instrumental variability .

Advanced Research Questions

Q. How should researchers resolve discrepancies in phosphate quantification when using different analytical methods (e.g., colorimetric vs. HPLC)?

  • Methodology : Discrepancies often arise from method-specific interference. For example, colorimetric assays (e.g., molybdate blue) may overestimate phosphate due to hydrolysis of labile esters, while HPLC separates intact compounds. Validate methods by spiking samples with pure this compound and comparing recovery rates (±5% deviation). Use statistical tools (e.g., Bland-Altman plots) to assess agreement between methods. Reference studies on phosphate measurement variability in complex matrices .

Q. What experimental design is optimal for assessing the stability of this compound under varying pH and temperature conditions?

  • Methodology : Conduct kinetic stability studies by incubating the compound in buffers (pH 4–9) at 25°C, 37°C, and 50°C. Withdraw aliquots at timed intervals and quantify remaining intact compound via LC-MS. Fit degradation data to first-order kinetics to determine half-lives (t½). Identify degradation products (e.g., free coumarin or inorganic phosphate) using high-resolution MS or <sup>31</sup>P NMR. Note: Acidic conditions (pH < 5) accelerate phosphate ester hydrolysis .

Q. How can cellular uptake mechanisms of this compound be elucidated?

  • Methodology : Radiolabel the compound with <sup>32</sup>P or <sup>3</sup>H to track uptake in cell cultures. Perform time-course assays, measuring intracellular radioactivity via scintillation counting. Compare uptake in presence/absence of metabolic inhibitors (e.g., sodium azide for ATP depletion) or competitive substrates (e.g., inorganic phosphate). Use compartmental modeling to distinguish passive diffusion from active transport .

Q. What strategies are effective for studying enzyme interactions (e.g., inhibition/activation) involving this compound?

  • Methodology : Perform enzyme kinetics using purified target enzymes (e.g., phosphatases or kinases). Measure initial reaction rates under varying substrate/inhibitor concentrations. Fit data to Michaelis-Menten or allosteric models to determine Ki or IC50. Account for the trifluoromethyl group’s electronegativity, which may enhance binding affinity but reduce solubility. Use fluorescence polarization or SPR for real-time binding assays .

Tables for Reference

Table 1 : Stability of this compound at pH 7.4 and 37°C

Time (h)% Remaining (HPLC)% Degradation Product (MS)
01000
2485 ± 315 ± 2 (Coumarin derivative)
4862 ± 438 ± 3

Table 2 : Comparison of Analytical Methods for Phosphate Quantification

MethodLOD (μM)LOQ (μM)Interference Risk
Colorimetric1.03.0High (hydrolyzed esters)
HPLC-UV0.51.5Low
LC-MS0.10.3Minimal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.